Zopiclon-N-oxid
Übersicht
Beschreibung
Zopiclone N-oxide is a metabolite of zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Zopiclone N-oxide is formed through the oxidation of zopiclone and is considered an inactive metabolite. It is part of the cyclopyrrolone class of compounds, which are known for their sedative and hypnotic properties .
Wissenschaftliche Forschungsanwendungen
Zopiclone N-oxide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolic pathways of zopiclone and its pharmacokinetics in the human body.
Analytical Chemistry: It serves as a reference compound in the development and validation of analytical methods for the quantification of zopiclone and its metabolites in biological samples.
Wirkmechanismus
Target of Action
Zopiclone N-oxide is a metabolite of Zopiclone, a nonbenzodiazepine hypnotic . The primary target of Zopiclone and its metabolites is the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Zopiclone N-oxide, similar to its parent compound Zopiclone, interacts with the GABA B Z receptor complex . It modulates this receptor complex, enhancing the binding of GABA, the brain’s predominant inhibitory neurotransmitter . This modulation results in increased GABA transmission, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Biochemical Pathways
The action of Zopiclone N-oxide involves the GABAergic system, specifically the GABA A receptors . By enhancing GABA binding at the GABA B Z receptors, it increases the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and results in the hypnotic and sedative effects of the drug .
Pharmacokinetics
Zopiclone is extensively metabolized in the liver via decarboxylation, demethylation, and side chain oxidation . The N-oxide derivative, which is Zopiclone N-oxide, is one of the metabolites and is less active than the parent compound, accounting for approximately 12% of a dose . Less than 7% of the administered dose of Zopiclone is renally excreted as unchanged Zopiclone .
Result of Action
The interaction of Zopiclone N-oxide with the GABA B Z receptor complex leads to a depression or tranquilization of the central nervous system . This results in the hypnotic and sedative effects of the drug, which are used in the short-term management of insomnia .
Action Environment
The action of Zopiclone N-oxide, like that of many drugs, can be influenced by various environmental factors. These can include the individual’s age, liver function, and the presence of other drugs . For instance, the metabolism of Zopiclone to Zopiclone N-oxide can be affected by the function of the liver, where the metabolism occurs .
Biochemische Analyse
Biochemical Properties
Zopiclone N-oxide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
Zopiclone N-oxide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Zopiclone N-oxide is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zopiclone N-oxide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Zopiclone N-oxide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Zopiclone N-oxide is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Zopiclone N-oxide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Zopiclone N-oxide and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zopiclone N-oxide typically involves the oxidation of zopiclone. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods: Industrial production of Zopiclone N-oxide follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reagents, to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Zopiclone N-oxide primarily undergoes reduction and hydrolysis reactions. It can be reduced back to zopiclone under specific conditions or hydrolyzed to form other degradation products .
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at low temperatures.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of Zopiclone N-oxide.
Major Products:
Reduction: The major product is zopiclone.
Hydrolysis: The major products include 2-amino-5-chloropyridine and other minor degradation products.
Vergleich Mit ähnlichen Verbindungen
Zopiclone: The parent compound, which is an active hypnotic agent.
Eszopiclone: The S-enantiomer of zopiclone, known for its higher affinity for the GABA receptor and greater potency.
Zaleplon and Zolpidem: Other nonbenzodiazepine hypnotics with similar mechanisms of action but different chemical structures.
Uniqueness: Zopiclone N-oxide is unique in that it is an inactive metabolite, providing insights into the metabolic fate of zopiclone. Its presence helps in understanding the pharmacokinetics and potential metabolic interactions of zopiclone with other substances .
Biologische Aktivität
Zopiclone N-oxide (ZOPNO) is a metabolite of the hypnotic drug zopiclone, primarily used for the treatment of insomnia. Understanding its biological activity is crucial for assessing its pharmacological effects, potential side effects, and implications in clinical practice. This article reviews the pharmacokinetics, metabolic pathways, and clinical implications of ZOPNO, supported by case studies and research findings.
Pharmacokinetics and Metabolism
Zopiclone undergoes extensive metabolism, primarily through oxidation, methylation, and decarboxylation. The major metabolic pathways include:
- N-desmethylation : This pathway converts zopiclone into N-desmethylzopiclone (NDZOP), which has active properties.
- N-oxidation : This process leads to the formation of ZOPNO, which is less pharmacologically active than zopiclone itself.
- Decarboxylation : This pathway contributes significantly to the overall metabolism of zopiclone.
The pharmacokinetics of zopiclone show that it is rapidly absorbed with an oral bioavailability exceeding 75% in most species studied (including humans), while the terminal half-life ranges from 4 to 6 hours in humans .
Table 1: Pharmacokinetic Parameters of Zopiclone and Its Metabolites
Parameter | Zopiclone | N-desmethylzopiclone (NDZOP) | Zopiclone N-oxide (ZOPNO) |
---|---|---|---|
Oral Bioavailability | >75% | Not specified | Not specified |
Terminal Half-life | 4-6 hours | Not specified | Not specified |
Active Metabolite | Yes | Yes | No |
Renal Excretion | Yes | Yes | Yes |
Biological Activity and Clinical Implications
ZOPNO is known to exhibit significantly lower biological activity compared to its parent compound. While zopiclone has sedative-hypnotic effects due to its action on GABA receptors, ZOPNO does not contribute effectively to these effects . However, there are notable clinical implications regarding its formation:
- Methemoglobinemia Cases : Recent case reports have highlighted instances of methemoglobinemia associated with zopiclone overdose, potentially linked to the formation of ZOPNO. In two documented cases, patients developed elevated methemoglobin levels following excessive ingestion of zopiclone. This suggests that ZOPNO may play a role in oxidative stress leading to methemoglobinemia .
- Toxicology and Forensic Analysis : The identification of ZOPNO in biological samples can complicate toxicological assessments. Studies have shown that the presence of ZOPNO can be influenced by storage conditions and pH levels in urine samples, which can lead to misinterpretation in forensic contexts .
Case Studies
Several case studies provide insight into the clinical effects and risks associated with zopiclone and its metabolites:
- Case Study 1 : A 43-year-old woman ingested 100 tablets of zopiclone and presented with symptoms consistent with overdose. Her methemoglobin levels peaked at 23.8%, suggesting a connection between high doses of zopiclone and the formation of ZOPNO .
- Case Study 2 : Another patient consumed between 150 to 200 tablets and exhibited similar symptoms. Her methemoglobin levels were monitored over time, reinforcing the notion that acute overdose can lead to significant metabolic alterations involving ZOPNO .
Research Findings
Research indicates that while ZOPNO is a minor metabolite (accounting for approximately 11% of the dose), its formation may have important implications for patient safety, particularly in cases of overdose or in patients with compromised liver function where metabolism may be altered .
Eigenschaften
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTIKKTXLHVRKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962959 | |
Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43200-96-0 | |
Record name | Zopiclone N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43200-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zopiclone N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate 4-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOPICLONE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XXQ8C2EK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zopiclone N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060913 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is zopiclone N-oxide formed in the body?
A1: Zopiclone N-oxide is formed through the hepatic metabolism of zopiclone. Extensive liver metabolism primarily converts zopiclone into zopiclone-N-oxide (active metabolite) and N-desmethylzopiclone (inactive metabolite). []
Q2: Why is the detection of zopiclone N-oxide important in drug testing?
A2: Zopiclone N-oxide is a significant metabolite of zopiclone and can be detected in urine for a considerable period. Research shows a median detection time of 36 hours (range 25-84) for zopiclone N-oxide in urine. [] This makes it a valuable marker for confirming zopiclone intake. In fact, zopiclone is primarily detected through its metabolite, zopiclone-N-oxide, which constitutes approximately 86% of the total metabolites found in urine. []
Q3: Can the storage conditions of urine samples impact the detection of zopiclone and its metabolites?
A3: Yes, storage conditions, particularly pH and temperature, can significantly influence the stability of zopiclone and its metabolites in urine. Elevated pH and/or temperature can lead to the degradation of zopiclone, N-desmethylzopiclone, and zopiclone N-oxide into 2-amino-5-chloropyridine (ACP). [] This degradation can complicate the interpretation of drug test results, highlighting the importance of considering storage conditions and analyzing for ACP alongside zopiclone and its major metabolites. []
Q4: What analytical methods are commonly employed to quantify zopiclone N-oxide in biological samples?
A4: Various analytical techniques are utilized to quantify zopiclone N-oxide. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted method due to its sensitivity and selectivity. [, ] Other techniques include high-performance liquid chromatography with fluorescence detection (HPLC-FLD), which allows for simultaneous determination of zopiclone and its metabolites, including zopiclone N-oxide, in biological fluids like serum, blood, and urine. []
Q5: Are there any validated methods for analyzing zopiclone, its metabolites, and degradation products in biological samples?
A5: Yes, researchers have developed and validated LC-MS/MS methods specifically for the simultaneous quantification of zopiclone, N-desmethylzopiclone, and 2-amino-5-chloropyridine in whole blood samples. [] These methods are crucial for accurately assessing zopiclone intake, even in cases where stored specimens might have undergone degradation.
Q6: Can you elaborate on the significance of 2-amino-5-chloropyridine (ACP) in the context of zopiclone analysis?
A6: 2-amino-5-chloropyridine (ACP) is a degradation product of zopiclone and its metabolites. Its presence in a urine sample can indicate prior exposure to zopiclone, even if the parent drug or its primary metabolites are no longer detectable due to degradation. [] Importantly, ACP formation is influenced by urine pH, storage time, and temperature. [] Therefore, detecting ACP can be particularly valuable in cases involving long-term storage of samples, especially under alkaline conditions. [, ]
Q7: Are there analytical methods that specifically address the challenges posed by zopiclone degradation in stored samples?
A7: Yes, a specialized LC-MS/MS method has been developed to monitor zopiclone, its metabolites, and ACP. [] This method involves an initial screening for zopiclone and its metabolites. If these are detected, a second analysis is conducted under alkaline conditions to intentionally degrade any remaining zopiclone and its metabolites into ACP. [] This approach allows for a more accurate estimation of the original zopiclone concentration, even in stored samples where degradation may have occurred.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.